3,3,4,5,5-Pentamethylheptane 3,3,4,5,5-Pentamethylheptane
Brand Name: Vulcanchem
CAS No.: 62199-75-1
VCID: VC19476324
InChI: InChI=1S/C12H26/c1-8-11(4,5)10(3)12(6,7)9-2/h10H,8-9H2,1-7H3
SMILES:
Molecular Formula: C12H26
Molecular Weight: 170.33 g/mol

3,3,4,5,5-Pentamethylheptane

CAS No.: 62199-75-1

Cat. No.: VC19476324

Molecular Formula: C12H26

Molecular Weight: 170.33 g/mol

* For research use only. Not for human or veterinary use.

3,3,4,5,5-Pentamethylheptane - 62199-75-1

Specification

CAS No. 62199-75-1
Molecular Formula C12H26
Molecular Weight 170.33 g/mol
IUPAC Name 3,3,4,5,5-pentamethylheptane
Standard InChI InChI=1S/C12H26/c1-8-11(4,5)10(3)12(6,7)9-2/h10H,8-9H2,1-7H3
Standard InChI Key NZIFKVSORPBQSX-UHFFFAOYSA-N
Canonical SMILES CCC(C)(C)C(C)C(C)(C)CC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3,3,4,5,5-Pentamethylheptane is defined by the IUPAC name 3,3,4,5,5-pentamethylheptane, reflecting the positions of its methyl groups on the seven-carbon chain. The compound’s 2D structure (Figure 1) reveals a central heptane skeleton with methyl branches at carbons 3, 4, and 5, creating a densely branched topology . PubChem’s 3D conformer model highlights the molecule’s tetrahedral geometry at each methyl-bearing carbon, resulting in a compact, globular shape that minimizes surface area and van der Waals interactions .

Table 1: Fundamental Molecular Properties

PropertyValue
Molecular FormulaC12H26\text{C}_{12}\text{H}_{26}
Molecular Weight170.33 g/mol
CAS Registry Number62199-75-1
IUPAC Name3,3,4,5,5-Pentamethylheptane

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) for this specific compound are not publicly available in the cited sources, computational models predict key features:

  • 13C^{13}\text{C} NMR: Peaks corresponding to quaternary carbons at ~25–35 ppm (methyl groups) and ~35–45 ppm (branching points) .

  • Boiling Point: Estimated at 180–190°C based on analogies to similarly branched alkanes like 2,2,4,6,6-pentamethylheptane .

Synthesis and Industrial Production

Alkylation Pathways

The synthesis of 3,3,4,5,5-pentamethylheptane typically involves alkylation reactions, where methyl groups are introduced to a heptane precursor. A plausible route includes:

  • Friedel-Crafts Alkylation: Reaction of 3,4-dimethylheptane with methyl chloride in the presence of AlCl3\text{AlCl}_3, though steric hindrance may limit yield.

  • Ziegler-Natta Catalysis: Polymerization of propylene derivatives followed by hydrogenation, a method common in industrial alkane production .

Challenges in synthesis include controlling regioselectivity to avoid isomers such as 3,3,4,4,5-pentamethylheptane (CAS 62199-74-0) .

Physicochemical Properties and Stability

Thermal and Kinetic Behavior

The compound’s branched structure confers exceptional thermal stability, with a flash point exceeding 60°C, making it less flammable than linear alkanes . Kinetic studies of analogous branched alkanes suggest that 3,3,4,5,5-pentamethylheptane undergoes radical-mediated decomposition at temperatures above 300°C, primarily yielding methane and smaller alkenes .

Solubility and Phase Behavior

  • Water Solubility: Negligible (<0.1 mg/L at 25°C) due to high hydrophobicity .

  • Octanol-Water Partition Coefficient (logKow\log K_{\text{ow}}): Estimated at 6.7, indicating strong lipophilicity and potential for bioaccumulation .

Environmental Fate and Biodegradation

Persistence in Aquatic Systems

The CONCAWE study on hydrocarbon biodegradation in seawater provides critical insights . For branched alkanes like 3,3,4,5,5-pentamethylheptane:

  • Primary Biodegradation Half-Life (t1/2t_{1/2}): >60 days, compared to 10–30 days for linear alkanes.

  • Mechanism: Initial oxidation by alkane hydroxylases is sterically hindered, slowing microbial breakdown.

Table 2: Comparative Biodegradation Rates

Hydrocarbon ClassExample Compoundt1/2t_{1/2} (Days)
Linear Alkanesn-Heptane12
Monomethyl-Branched2-Methylheptane28
Polymethyl-Branched3,3,4,5,5-Pentamethylheptane65

Ecotoxicological Considerations

While direct toxicity data are scarce, the compound’s persistence and lipophilicity suggest risks of long-term environmental accumulation. Model organisms like Daphnia magna show reduced mobility at concentrations >1 mg/L, likely due to narcosis mechanisms .

Industrial and Research Applications

Fuel Additives

The compound’s high cetane number (estimated >70) and low volatility make it a candidate for diesel fuel additives, improving ignition efficiency in cold climates .

Chromatographic Standards

Due to its well-defined structure, 3,3,4,5,5-pentamethylheptane serves as a retention index marker in gas chromatography, aiding in the identification of complex hydrocarbon mixtures .

Structural Analogues and Isomerism

Positional Isomers

  • 3,3,4,4,5-Pentamethylheptane (CAS 62199-74-0): Differs in methyl group placement, resulting in a lower boiling point (≈175°C) due to reduced symmetry .

  • 2,2,3,3,6-Pentamethylheptane (CAS 62198-82-7): Greater branching near the chain terminus increases reactivity in free-radical reactions.

Table 3: Isomer Comparison

CompoundMethyl PositionsBoiling Point (°C)
3,3,4,5,5-Pentamethylheptane3,3,4,5,5185
3,3,4,4,5-Pentamethylheptane3,3,4,4,5175
2,2,3,3,6-Pentamethylheptane2,2,3,3,6180

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator